Methyl 3-(3-butylpiperazin-1-yl)benzoate
Description
Methyl 3-(3-butylpiperazin-1-yl)benzoate is a heterocyclic organic compound with the molecular formula C17H26N2O2 and a molecular weight of 290.40 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a butyl group and a benzoate ester moiety. It is primarily used in research and experimental applications.
Properties
CAS No. |
1131622-71-3 |
|---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
methyl 3-(3-butylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C16H24N2O2/c1-3-4-7-14-12-18(10-9-17-14)15-8-5-6-13(11-15)16(19)20-2/h5-6,8,11,14,17H,3-4,7,9-10,12H2,1-2H3 |
InChI Key |
CFLSJZYLFMJBNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CN(CCN1)C2=CC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-butylpiperazin-1-yl)benzoate typically involves the reaction of 3-(3-butylpiperazin-1-yl)methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-butylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Methyl 3-(3-butylpiperazin-1-yl)benzoate is utilized in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(3-butylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological targets, potentially modulating their activity. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-butylpiperazin-1-yl)benzoate
- Methyl 4-(3-butylpiperazin-1-yl)methylbenzoate
- Methyl 2-(piperazin-1-yl)methylbenzoate
Uniqueness
Methyl 3-(3-butylpiperazin-1-yl)benzoate is unique due to its specific substitution pattern on the benzoate ring, which can influence its chemical reactivity and biological interactions. The presence of the butyl group on the piperazine ring also adds to its distinct properties compared to similar compounds .
Biological Activity
Methyl 3-(3-butylpiperazin-1-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate moiety attached to a piperazine ring, which contributes to its biological activity. The structure can be represented as follows:
This compound is characterized by its ability to interact with various biological targets, influencing enzymatic and receptor activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it can modulate the activity of enzymes and receptors, leading to various physiological effects. For instance, it has been shown to act as an agonist for dopamine receptors, particularly the D3 subtype, which plays a crucial role in neuropharmacology .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. In studies assessing its effectiveness against various bacterial strains, the compound demonstrated significant inhibitory effects. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antimicrobial agents, indicating its potential as a therapeutic agent against infections caused by resistant bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 4 |
| Escherichia coli | 16 | 8 |
| Klebsiella pneumoniae | 32 | 16 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies on various cancer cell lines revealed that the compound exhibits cytotoxicity with IC50 values in the micromolar range. The mechanism appears to involve the induction of apoptosis and interference with cell cycle progression.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12 |
| A549 (lung cancer) | 15 |
| PC-3 (prostate cancer) | 10 |
Case Studies
Case Study 1: D3 Receptor Agonism
A study aimed at identifying novel D3 dopamine receptor agonists highlighted this compound's selective agonistic activity at the D3 receptor. In assays measuring β-arrestin recruitment, the compound exhibited an EC50 value of approximately 710 nM, indicating its potential role in treating disorders associated with dopaminergic signaling .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing various piperazine derivatives for antimicrobial efficacy, this compound was shown to have superior activity against multi-drug resistant strains of bacteria. The study emphasized the importance of structural modifications in enhancing bioactivity and reducing toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
